2-(3-Nitrophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate
Description
2-(3-Nitrophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is a heterocyclic compound comprising a tetrahydroacridine core fused with a 3-nitrophenyl-substituted oxoethyl ester moiety. The tetrahydroacridine scaffold is structurally related to tacrine, a known acetylcholinesterase inhibitor, but modified to enhance stability and functional diversity.
Synthesis of this compound follows a nucleophilic substitution pathway, as described in the Molecules (2015) study: substituted phenacyl halides react with thiouracil derivatives in the presence of anhydrous potassium carbonate, yielding pyrimidinone derivatives after purification . Reported yields for similar compounds range from 80–83%, with melting points exceeding 200°C and high-resolution mass spectrometry (HRMS) confirming molecular weights (e.g., m/z 383.0814 for C₁₈H₁₄N₄O₄S) .
Properties
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c25-20(14-6-5-7-15(12-14)24(27)28)13-29-22(26)21-16-8-1-3-10-18(16)23-19-11-4-2-9-17(19)21/h1,3,5-8,10,12H,2,4,9,11,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTLQZGWOKVPPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-Nitrophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including its mechanism of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H18N2O5
- Molecular Weight : 342.36 g/mol
The presence of the nitrophenyl group is particularly noteworthy as it often influences the biological activity through electronic effects and steric hindrance.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes, particularly those involved in neurodegenerative diseases. The nitrophenyl moiety is believed to enhance the compound's ability to interact with acetylcholinesterase (AChE), which is crucial for neurotransmission in the nervous system.
Enzyme Inhibition
Recent studies have demonstrated that this compound exhibits significant inhibitory activity against AChE. The enzyme inhibition was quantified using IC50 values, which indicate the concentration required to inhibit 50% of the enzyme activity.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 0.23 | AChE |
| Donepezil | 0.12 | AChE |
This suggests that the compound has comparable potency to established AChE inhibitors like Donepezil, commonly used in Alzheimer's treatment.
Neuroprotective Effects
In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involves the modulation of reactive oxygen species (ROS) levels and enhancement of cellular antioxidant defenses.
Case Studies
-
Neuroprotective Study
A study involving cultured neuronal cells treated with various concentrations of the compound showed a dose-dependent increase in cell viability under oxidative stress conditions. The results indicated a significant reduction in markers of apoptosis when compared to untreated controls. -
Behavioral Assessment in Animal Models
In vivo studies using rodent models of Alzheimer's disease demonstrated that administration of the compound improved cognitive function as assessed by memory tests. The treated animals showed enhanced performance in maze tests compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidinone Derivatives (Compounds 2a–c)
From the Molecules (2015) study, compounds 2a–c share a pyrimidinone core but differ in substituents:
- 2a: 2-((2-(3-Nitrophenyl)-2-oxoethyl)thio)-6-(phenylamino)pyrimidin-4(3H)-one
- 2b: 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(phenylamino)pyrimidin-4(3H)-one
- 2c: 2-((2-(3-Nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one
Key Findings :
- The position of the nitro group (meta vs. para) minimally affects melting points but may influence electronic properties.
- The p-tolylamino group in 2c increases molecular weight slightly (m/z 397.0997 vs. 383.0837) and broadens the melting range, suggesting enhanced crystallinity .
Tetrahydroacridine Dimers
7,7′-(ethane-1,2-diyl)bis(1,2,3,4-tetrahydroacridine-9-carboxylic acid) () is a dimeric analog with two tetrahydroacridine units linked by an ethane bridge. Unlike the monomeric target compound, this dimer exhibits:
- Enhanced π-conjugation , improving optoelectronic properties for applications in corrosion inhibition and organic electronics .
Ethyl Tetrahydroacridine Carboxylate Derivatives
Ethyl-9-amino-6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroacridine-2-carboxylate (Compound 10, ) features a pyrazole substituent and an ethyl ester group. Differences include:
- Synthetic Route : Suzuki coupling with boronic esters vs. nucleophilic substitution in the target compound .
- Bioactivity : Pyrazole moieties are associated with neuroprotective effects, as seen in tacrine derivatives targeting NMDA receptors .
Other Tetrahydroacridine Esters and Amides
Research Findings and Implications
- Structural-Activity Relationships (SAR): The 3-nitrophenyl group in the target compound likely increases electrophilicity, favoring interactions with nucleophilic biological targets (e.g., enzyme active sites).
- Comparative Stability : Esters (e.g., target compound) are more prone to hydrolysis than amides (e.g., ), suggesting trade-offs between synthetic accessibility and stability .
- Potential Applications: While tetrahydroacridine dimers show promise in corrosion inhibition , the monomeric target compound’s nitro group could make it a candidate for nitroreductase-activated prodrugs or materials with tunable optoelectronic properties.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-(3-nitrophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with acridine carboxylation followed by coupling with nitro-substituted phenyl oxoethyl groups. Critical parameters include:
- Temperature control : Optimal ranges (e.g., 60–80°C) to prevent decomposition of nitro groups .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction efficiency .
- Catalyst use : Amine bases like triethylamine or DMAP to facilitate esterification .
- Monitoring : TLC or HPLC for intermediate verification .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of methods is required:
- NMR (¹H/¹³C) : Assigns proton environments (e.g., tetrahydroacridine protons at δ 1.5–2.8 ppm) and nitro group confirmation (δ 7.5–8.2 ppm) .
- FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) functional groups .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC-PDA : Assesses purity (>95%) and identifies byproducts .
Q. How can researchers evaluate the compound’s biological activity (e.g., enzyme inhibition) in preliminary assays?
- Methodological Answer :
- In vitro enzyme assays : Use acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibition protocols with Ellman’s method .
- Dose-response curves : IC₅₀ determination via serial dilutions (1 nM–100 µM) .
- Control benchmarks : Compare to donepezil or rivastigmine for neuroactivity .
Advanced Research Questions
Q. What computational methods can predict the compound’s reactivity and guide synthetic optimization?
- Methodological Answer :
- Quantum chemical calculations : DFT (e.g., B3LYP/6-31G*) to model transition states and reaction pathways .
- Molecular docking : Predict binding affinities to biological targets (e.g., AChE active site) using AutoDock Vina .
- Machine learning : Train models on existing acridine derivatives to predict optimal substituents for activity .
Q. How should researchers address contradictions between experimental data and computational predictions?
- Methodological Answer :
- Error analysis : Validate computational parameters (e.g., solvent effects, basis sets) against experimental conditions .
- Sensitivity testing : Vary reaction variables (e.g., pH, temperature) to identify outliers .
- Multi-method validation : Cross-check docking results with SPR or ITC binding assays .
Q. What experimental design strategies (e.g., factorial design) optimize reaction conditions for scalability?
- Methodological Answer :
- Factorial design : Screen variables (temperature, solvent ratio, catalyst loading) using a 2³ matrix to identify interactions .
- Response surface methodology (RSM) : Model nonlinear relationships to maximize yield .
- Case example :
| Variable | Low Level | High Level |
|---|---|---|
| Temperature | 60°C | 80°C |
| Solvent Ratio | 1:1 | 1:3 |
| Catalyst | 0.5 eq | 1.5 eq |
Q. How can structural modifications enhance the compound’s pharmacokinetic properties (e.g., bioavailability)?
- Methodological Answer :
- Lipinski’s Rule of Five : Modify nitro group position or replace with bioisosteres (e.g., cyano) to improve solubility .
- Prodrug strategies : Introduce esterase-cleavable groups to increase membrane permeability .
- Metabolic stability : Use microsomal assays (e.g., human liver microsomes) to assess CYP450 interactions .
Methodological Integration
Q. What interdisciplinary approaches combine synthetic chemistry and computational modeling for efficient discovery?
- Methodological Answer :
- Feedback loops : Use computational predictions to refine synthetic routes, then validate with experimental data .
- High-throughput screening (HTS) : Pair automated synthesis with rapid bioactivity assays .
- Collaborative frameworks : Integrate cheminformatics (e.g., PubChem data ) with lab workflows.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
